
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Overview
Description
“2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” is a compound that has been identified as a potent inhibitor of NF-κB and AP-1 mediated gene expression . These transcription factors regulate the expression of several critical proinflammatory proteins and cytokines, making them attractive targets for drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, has been achieved through various methods such as solution-phase parallel synthesis . The structure-activity relationship studies of this compound aimed at improving its potential oral bioavailability .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 5-position .Chemical Reactions Analysis
The compound has been identified through high throughput screening and solution-phase parallel synthesis . The carboxamide group at the 5-position is critical for activity .Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards various targets, such as the reverse transcriptase enzyme .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to exhibit diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as fluorine-containing compounds significantly affect pharmaceutical growth .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of drugs, suggesting that this compound may have significant effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It has a high degree of selectivity for 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide enzymes, which makes it an effective tool for studying the signaling pathways of cytokines and growth factors. CP-690,550 also has a long half-life, which allows for sustained inhibition of this compound activity. However, CP-690,550 has some limitations for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, which can lead to off-target effects. CP-690,550 can also have variable pharmacokinetics, which can affect its efficacy and toxicity.
Future Directions
CP-690,550 has shown promise as a treatment for various autoimmune diseases, but there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on elucidating the signaling pathways that are affected by CP-690,550 and identifying potential biomarkers that can predict treatment response. Additionally, more studies are needed to evaluate the long-term safety and efficacy of CP-690,550 in large patient populations. Finally, future research should explore the potential of CP-690,550 as a treatment for other immune-related disorders, such as cancer and infectious diseases.
Scientific Research Applications
CP-690,550 has been extensively studied for its immunosuppressive effects in various autoimmune diseases. It has been shown to inhibit the activity of 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting this compound activity, CP-690,550 can effectively suppress the immune response, which is overactive in autoimmune diseases.
Biochemical Analysis
Biochemical Properties
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to proteins, nucleic acids, and other cellular components, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of this compound can also affect its stability and activity within the cell.
properties
IUPAC Name |
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-11-17-6-8(9(19-11)12(14,15)16)10(20)18-7-4-2-1-3-5-7/h1-6H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWJSCEKDRUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381650 | |
| Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154563-42-5 | |
| Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




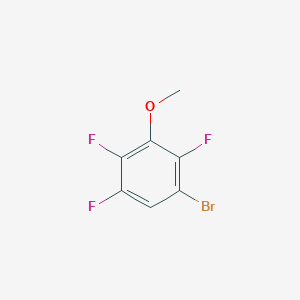
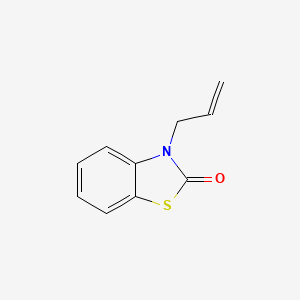
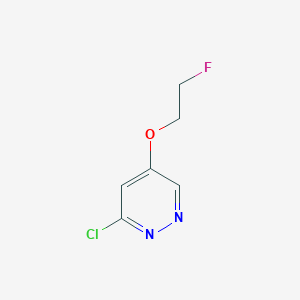

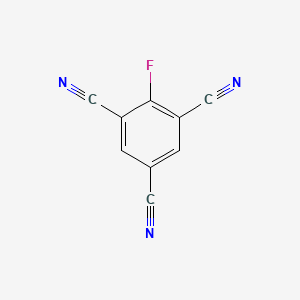


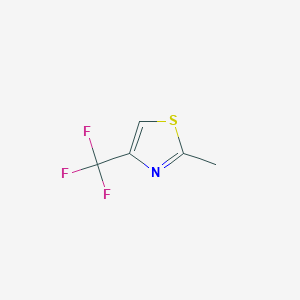
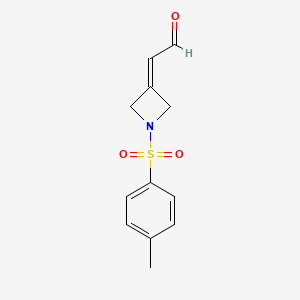

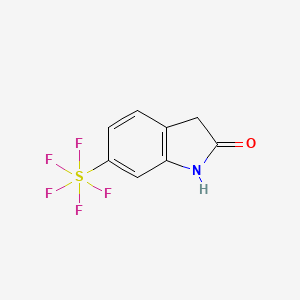
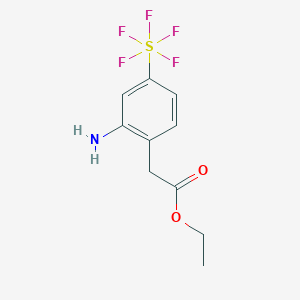
![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)